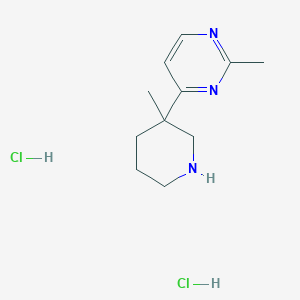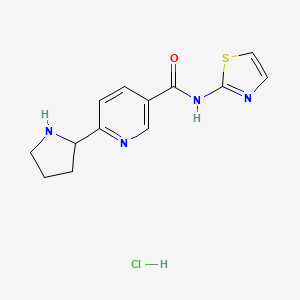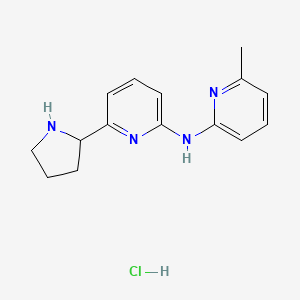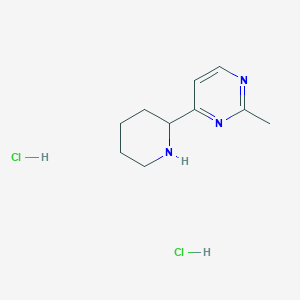
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Übersicht
Beschreibung
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound with the empirical formula C9H15Cl2N3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride can be represented by the InChI code: 1S/C9H13N3O.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H .Physical And Chemical Properties Analysis
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is a solid substance . Its molecular weight is 252.14 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, they explored the adsorption behaviors and inhibition efficiencies, indicating potential applications in materials science and engineering Kaya et al., 2016.
Anti-Angiogenic and DNA Cleavage Properties : Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using a chick chorioallantoic membrane model. These derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential in cancer research Kambappa et al., 2017.
Antineuropathic Pain Activity : A study by Lan et al. (2014) focused on the synthesis and biological evaluation of novel sigma-1 receptor antagonists based on a pyrimidine scaffold. These compounds showed potential as agents for treating neuropathic pain Lan et al., 2014.
Synthesis of Heterocyclic Systems : Bassyouni and Fathalla (2013) worked on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. These compounds, which have a pyrimidine nucleus, display a wide range of biological activities and could be significant in pharmaceutical and medicinal chemistry Bassyouni & Fathalla, 2013.
Selective 5-HT1A Receptor Agonists : Kamei et al. (2005) synthesized new piperidinyl- and tetrahydropyridinyl-pyrimidine derivatives that showed high affinity for the 5-HT1A receptor, indicating potential applications in neuroprotective treatments Kamei et al., 2005.
Antimicrobial Activity : Imran et al. (2016) synthesized some 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines and evaluated them as antimicrobial agents. The presence of specific groups was critical for antimicrobial activity against various bacteria and fungi Imran et al., 2016.
Synthesis of Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) described the synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrating its relevance in drug discovery and development Zhang et al., 2009.
Synthesis of Pyrimidine Derivatives as Antitubercular Agents : Liu et al. (2019) focused on the design and synthesis of novel pyrimidine derivatives with potent antitubercular activities. They identified key structural features influencing antimycobacterial activities, offering insights into tuberculosis treatment Liu et al., 2019.
Zukünftige Richtungen
The future directions of research on 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride could involve further exploration of its synthesis methods, chemical properties, and potential applications in the pharmaceutical industry. Piperidine derivatives are a significant area of research in medicinal chemistry, with potential for new discoveries .
Eigenschaften
IUPAC Name |
2-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9;;/h5,7,9,12H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYJSYONCIFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)
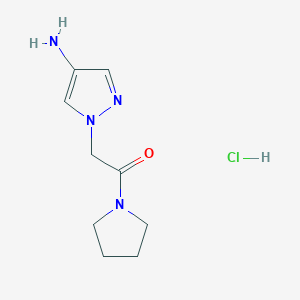
![1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402421.png)
![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)
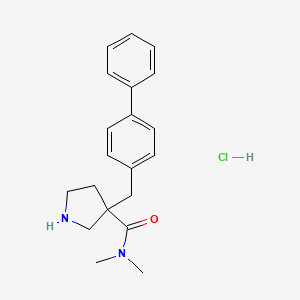
![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)

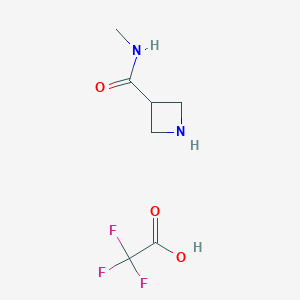
![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)
![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)

